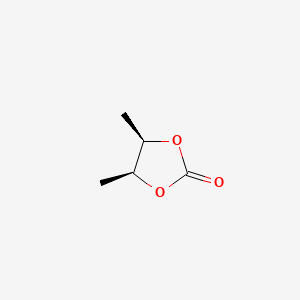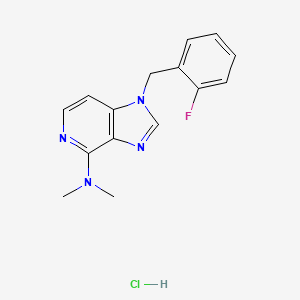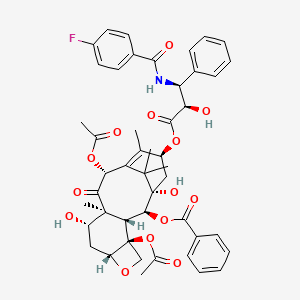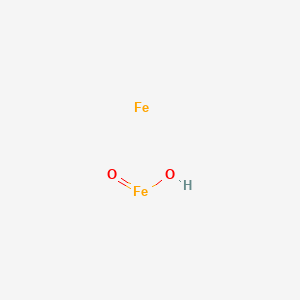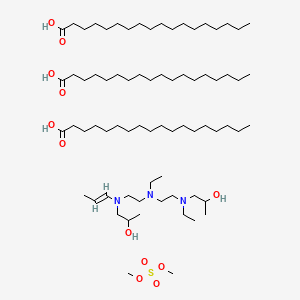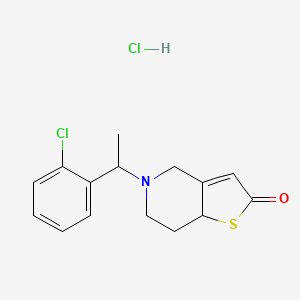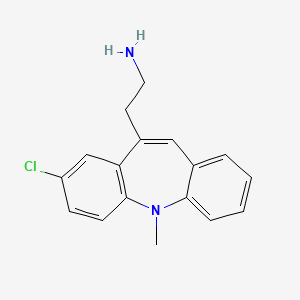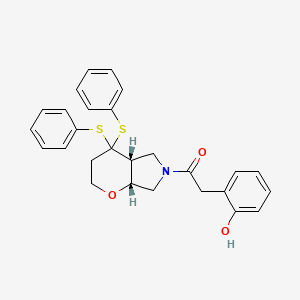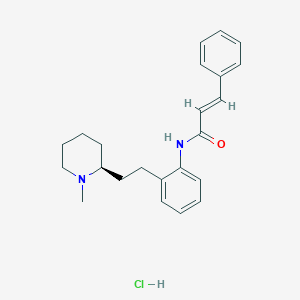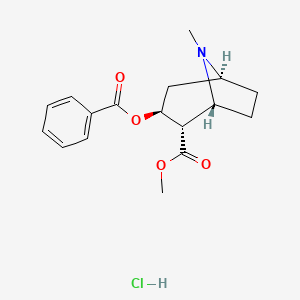
Honyumine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Honyumine is a linear pyranoacridone alkaloid isolated from the root bark of Citrus grandis Osbeck . It is a naturally occurring compound with a unique structure, making it a subject of interest in various fields of scientific research.
Preparation Methods
Honyumine is typically isolated from natural sources, specifically the root bark of Citrus grandis Osbeck The extraction process involves several steps, including solvent extraction and chromatographic techniques to purify the compound
Chemical Reactions Analysis
Honyumine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroxy derivatives.
Scientific Research Applications
Honyumine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique structural properties and potential as a precursor for synthesizing other complex molecules . In biology and medicine, this compound has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells . Additionally, it has been investigated for its antimicrobial properties and potential use in developing new antibiotics . In the industrial sector, this compound is explored for its potential use in the synthesis of dyes and pigments due to its chromophoric properties .
Mechanism of Action
The mechanism of action of honyumine involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth . This compound also interacts with cellular DNA, causing damage that can lead to cell death. The exact molecular pathways involved in its action are still under investigation, but its ability to induce apoptosis in cancer cells is a key area of research .
Comparison with Similar Compounds
Honyumine is unique among pyranoacridone alkaloids due to its specific structural features. Similar compounds include acridone, acrimarine B, and citpressine I . Compared to these compounds, this compound has distinct functional groups that contribute to its unique chemical and biological properties. For example, the presence of methoxy and hydroxy groups in this compound enhances its reactivity and potential as a therapeutic agent .
Properties
CAS No. |
100595-86-6 |
|---|---|
Molecular Formula |
C20H19NO5 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
5,9-dihydroxy-10-methoxy-2,2,11-trimethylpyrano[3,2-b]acridin-6-one |
InChI |
InChI=1S/C20H19NO5/c1-20(2)8-7-10-14(26-20)9-12-15(17(10)23)18(24)11-5-6-13(22)19(25-4)16(11)21(12)3/h5-9,22-23H,1-4H3 |
InChI Key |
DCEKPLXGLUMXMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(N3C)C(=C(C=C4)O)OC)C |
melting_point |
175 - 176 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


